Fluorescein 6-isothiocyanate
CAS No.: 1173-43-9
Cat. No.: VC1745046
Molecular Formula: C21H11NO5S
Molecular Weight: 389.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1173-43-9 |
|---|---|
| Molecular Formula | C21H11NO5S |
| Molecular Weight | 389.4 g/mol |
| IUPAC Name | 2-(3-hydroxy-6-oxoxanthen-9-yl)-5-isothiocyanatobenzoic acid |
| Standard InChI | InChI=1S/C21H11NO5S/c23-12-2-5-15-18(8-12)27-19-9-13(24)3-6-16(19)20(15)14-4-1-11(22-10-28)7-17(14)21(25)26/h1-9,23H,(H,25,26) |
| Standard InChI Key | IRZWHILMNSFEAF-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1N=C=S)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |
| Canonical SMILES | C1=CC(=C(C=C1N=C=S)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O |
Introduction
The compound produces bright green fluorescence with excitation and emission wavelengths that make it particularly suitable for common laboratory instrumentation, especially those utilizing the 488 nm laser line. This compatibility with standard equipment has contributed significantly to its widespread adoption in research settings.
Chemical Identity and Nomenclature
Fluorescein 6-isothiocyanate is also known by several synonyms including 6-Isothiocyanatofluorescein (isomer II), Fluorescein Isothiocyanate (isomer II), and 6-FITC (isomer II) . Its chemical structure is based on a xanthene core with the isothiocyanate group positioned at the 6-position of the molecule. The compound's official chemical name is 3',6'-dihydroxy-5-(2,4-dihydroxybenzoy1)-3H-xanthen-9-yl)-4-isothiocyanato-benzoic acid .
Chemical Properties and Structure
Physical and Chemical Characteristics
Fluorescein 6-isothiocyanate possesses distinct physical and chemical properties that make it valuable for research applications. The compound appears as a yellow to amber powder or crystalline solid at room temperature . Its notable spectroscopic properties include excitation and emission maxima at approximately 494 nm and 518 nm, respectively, giving it its characteristic green fluorescence .
Table 1: Physical and Chemical Properties of Fluorescein 6-isothiocyanate
The chemical structure of Fluorescein 6-isothiocyanate features the isothiocyanate group (-N=C=S) at the 6-position of the fluorescein molecule. This reactive group is the key functional component that enables the compound to form covalent bonds with primary amines on biomolecules .
Comparison with Other Fluorescein Derivatives
Fluorescein 6-isothiocyanate vs. Fluorescein
While Fluorescein 6-isothiocyanate and fluorescein exhibit similar spectral profiles, they are structurally and functionally distinct. The primary difference is the presence of the reactive isothiocyanate group in FITC, which enables covalent binding to biomolecules. Fluorescein lacks this reactive moiety and thus cannot form stable covalent bonds with proteins and other amine-containing molecules .
Table 2: Comparison Between Fluorescein and Fluorescein 6-isothiocyanate
Comparison with Fluorescein 5-isothiocyanate
Fluorescein 6-isothiocyanate (isomer II) is one of two primary isomers of FITC, the other being Fluorescein 5-isothiocyanate (isomer I). These isomers differ in the position of the isothiocyanate group on the fluorescein molecule. While they share similar chemical properties and applications, there can be subtle differences in their reactivity and fluorescence characteristics that may influence their selection for specific applications .
Commercial FITC products are often available as either pure isomer II (Fluorescein 6-isothiocyanate) or as a mixture of both isomers (5/6-FITC) . The choice between pure isomer or mixture depends on the specific requirements of the application and the need for homogeneity in the labeled product.
Mechanism of Action
Bioconjugation Chemistry
The fundamental mechanism of action for Fluorescein 6-isothiocyanate involves its reaction with primary amine groups on biomolecules to form stable thiourea bonds. The isothiocyanate (-N=C=S) group is electrophilic and reacts selectively with nucleophilic sites, particularly primary amines found on proteins, peptides, and modified nucleic acids .
The reaction proceeds as follows:
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The primary amine attacks the electrophilic carbon of the isothiocyanate group
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This nucleophilic attack results in the formation of a thiourea bond
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The resulting conjugate retains the fluorescent properties of the fluorescein core while being covalently linked to the target biomolecule
Specifically, Fluorescein 6-isothiocyanate shows preferential reactivity toward N-terminal amines compared to ε-amino groups of lysine residues, as these reactions form more stable bonds. The reaction is typically carried out under slightly alkaline conditions (pH 8.0-9.5) to ensure that the amine groups are predominantly in their deprotonated, nucleophilic form .
Fluorescence Properties and Photophysics
The fluorescence of Fluorescein 6-isothiocyanate-labeled conjugates stems from the fluorescein core structure. Upon excitation with light at around 494 nm, the molecule absorbs energy and transitions to an excited electronic state. It then returns to the ground state by emitting light at approximately 518 nm, producing the characteristic green fluorescence .
Applications in Research and Diagnostics
Bioconjugation and Protein Labeling
Fluorescein 6-isothiocyanate is extensively used for labeling proteins, antibodies, and other biomolecules to enable their visualization and tracking in various biological systems. The compound's ability to form stable covalent bonds with primary amines makes it particularly valuable for creating fluorescent probes that can be used to study protein localization, interaction, and function .
Key applications in bioconjugation include:
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Labeling of antibodies for immunofluorescence studies
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Protein tracking in cellular environments
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Development of fluorescent enzyme substrates
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Creation of fluorescent probes for receptor-ligand interaction studies
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Labeling of amine-modified oligonucleotides for nucleic acid hybridization assays
Fluorescence Microscopy
Fluorescein 6-isothiocyanate has become a staple in fluorescence microscopy due to its strong fluorescence and compatibility with standard microscope filter sets. The compound's excitation maximum closely aligns with the 488 nm laser line commonly found in confocal microscopy systems, making it particularly suitable for high-resolution imaging applications .
In microscopy, Fluorescein 6-isothiocyanate-labeled conjugates are used to:
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Visualize cellular structures with high specificity
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Track dynamic cellular processes
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Study protein distribution and trafficking
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Examine cell-cell interactions and communication
Flow Cytometry
Flow cytometry represents another major application area for Fluorescein 6-isothiocyanate. The compound's spectral characteristics make it ideal for multicolor flow cytometry applications where cells are analyzed based on their fluorescent properties. Antibodies labeled with Fluorescein 6-isothiocyanate can bind to specific cell surface or intracellular markers, allowing for the identification and characterization of distinct cell populations .
Applications in flow cytometry include:
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Immunophenotyping of cell populations
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Cell cycle analysis
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Apoptosis detection
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Quantification of protein expression
Immunohistochemistry and Diagnostics
In immunohistochemistry, Fluorescein 6-isothiocyanate-labeled antibodies are used to identify specific proteins within tissue sections, providing valuable information for disease diagnosis and research. The high sensitivity and specificity of Fluorescein 6-isothiocyanate-based detection systems make them particularly useful for visualizing low-abundance targets in complex tissue environments .
Diagnostic applications include:
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Cancer research and diagnosis
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Detection of infectious agents in tissues
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Autoimmune disease investigation
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Developmental biology studies
Other Specialized Applications
Beyond the major application areas, Fluorescein 6-isothiocyanate finds use in several specialized fields:
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Drug delivery research: The compound is used to track the distribution of therapeutic agents in biological systems, providing insights into drug delivery mechanisms and efficacy .
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Environmental monitoring: Fluorescein derivatives are utilized to trace water flow and detect pollutants in environmental studies .
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Biosensor development: The fluorescent properties of Fluorescein 6-isothiocyanate make it valuable for creating sensors that can detect specific analytes through changes in fluorescence .
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